4-Bromo-2-tert-butyl-1-methoxybenzene
CAS No.: 14804-34-3
Cat. No.: VC8242302
Molecular Formula: C11H15BrO
Molecular Weight: 243.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 14804-34-3 |
---|---|
Molecular Formula | C11H15BrO |
Molecular Weight | 243.14 g/mol |
IUPAC Name | 4-bromo-2-tert-butyl-1-methoxybenzene |
Standard InChI | InChI=1S/C11H15BrO/c1-11(2,3)9-7-8(12)5-6-10(9)13-4/h5-7H,1-4H3 |
Standard InChI Key | MJRUSXKALHWNDH-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=C(C=CC(=C1)Br)OC |
Canonical SMILES | CC(C)(C)C1=C(C=CC(=C1)Br)OC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 4-bromo-1-tert-butyl-2-methoxybenzene, reflects its substitution pattern on the benzene ring. The tert-butyl group (-C(CH₃)₃) at position 1 provides significant steric bulk, while the methoxy (-OCH₃) and bromine (-Br) groups at positions 2 and 4, respectively, contribute to its electronic profile . The SMILES notation CC(C)(C)C1=C(C=C(C=C1)Br)OC
and InChIKey OZVLSRZWPYBLDA-UHFFFAOYSA-N
unambiguously define its connectivity and stereochemical features .
Physicochemical Properties
Key physical properties include:
Property | Value | Source |
---|---|---|
Molecular Weight | 243.14 g/mol | PubChem |
Melting Point | Not reported | - |
Boiling Point | Not reported | - |
Solubility | Likely low in polar solvents | Inferred |
The tert-butyl group’s hydrophobicity suggests low solubility in aqueous media, while the bromine atom may enhance reactivity in electrophilic substitutions .
Synthesis and Industrial Production
Synthetic Routes
A patented method for synthesizing structurally related brominated methoxybenzaldehydes provides insights into potential pathways . While the patent focuses on 4-bromo-2-methoxybenzaldehyde, analogous strategies could apply to 4-bromo-2-tert-butyl-1-methoxybenzene. Key steps include:
-
Halogen-Metal Exchange: Reacting 1,4-dibromo-2-fluorobenzene with isopropyl magnesium chloride in tetrahydrofuran (THF) at 0–5°C .
-
Formylation: Introducing a formyl source (e.g., dimethylformamide) to yield an aldehyde intermediate .
-
Methoxy Group Introduction: Substituting fluorine with methoxy via nucleophilic aromatic substitution using methanol and a carbonate base (e.g., K₂CO₃) .
For 4-bromo-2-tert-butyl-1-methoxybenzene, modifications to this protocol would involve installing the tert-butyl group early in the synthesis, potentially through Friedel-Crafts alkylation or directed ortho-metalation strategies.
Industrial-Scale Optimization
Industrial production would prioritize cost-effective solvents (e.g., heptane, toluene) and catalysts (e.g., FeBr₃ for bromination). Continuous flow reactors could enhance yield and purity by maintaining precise temperature control (0–5°C) .
Chemical Reactivity and Applications
Electrophilic Substitution
The bromine atom’s ortho/para-directing nature and the methoxy group’s electron-donating effects create regioselective sites for further functionalization. For example:
-
Suzuki Coupling: The bromine can undergo palladium-catalyzed cross-coupling with boronic acids to form biaryl structures .
-
Nucleophilic Aromatic Substitution: The tert-butyl group’s steric bulk may hinder reactions at adjacent positions, directing substitutions to the para-bromine site.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Predicted ¹H NMR signals (CDCl₃, δ ppm):
-
6.8–7.2 ppm: Aromatic protons (split into distinct multiplets due to substituents).
-
3.8 ppm: Methoxy (-OCH₃) singlet.
-
1.3 ppm: tert-butyl (-C(CH₃)₃) singlet.
¹³C NMR would show peaks for the quaternary carbons (tert-butyl, aromatic carbons) and the methoxy carbon .
Infrared (IR) Spectroscopy
Key absorptions:
-
~1250 cm⁻¹: C-O stretch (methoxy group).
-
~550 cm⁻¹: C-Br stretch.
Future Directions and Research Gaps
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Synthetic Method Development: Exploring photocatalytic or enzymatic routes for greener synthesis.
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Biological Screening: Assessing antimicrobial, anticancer, and anti-inflammatory activities.
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Material Science Applications: Investigating use in liquid crystals or organic semiconductors.
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